5-bromo-6-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole hydrochloride 5-bromo-6-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole hydrochloride
Brand Name: Vulcanchem
CAS No.: 2219407-78-8
VCID: VC7311204
InChI: InChI=1S/C10H11BrFN.ClH/c1-10(2)5-13-9-4-8(12)7(11)3-6(9)10;/h3-4,13H,5H2,1-2H3;1H
SMILES: CC1(CNC2=CC(=C(C=C21)Br)F)C.Cl
Molecular Formula: C10H12BrClFN
Molecular Weight: 280.57

5-bromo-6-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole hydrochloride

CAS No.: 2219407-78-8

Cat. No.: VC7311204

Molecular Formula: C10H12BrClFN

Molecular Weight: 280.57

* For research use only. Not for human or veterinary use.

5-bromo-6-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole hydrochloride - 2219407-78-8

Specification

CAS No. 2219407-78-8
Molecular Formula C10H12BrClFN
Molecular Weight 280.57
IUPAC Name 5-bromo-6-fluoro-3,3-dimethyl-1,2-dihydroindole;hydrochloride
Standard InChI InChI=1S/C10H11BrFN.ClH/c1-10(2)5-13-9-4-8(12)7(11)3-6(9)10;/h3-4,13H,5H2,1-2H3;1H
Standard InChI Key NNECQJFJDHPJLM-UHFFFAOYSA-N
SMILES CC1(CNC2=CC(=C(C=C21)Br)F)C.Cl

Introduction

Chemical Identity and Structural Analysis

Molecular Composition

The compound’s molecular formula is C₁₀H₁₂BrClFN, with a molar mass of 280.57 g/mol. Its IUPAC name, 5-bromo-6-fluoro-3,3-dimethyl-1,2-dihydroindole hydrochloride, reflects the positions of its substituents and the hydrochloride counterion. The indole backbone is partially saturated at the 2,3-position, reducing aromaticity and altering reactivity compared to fully aromatic indoles .

Table 1: Key Molecular Properties

PropertyValue
CAS RN2219407-78-8
Molecular FormulaC₁₀H₁₂BrClFN
Molecular Weight280.57 g/mol
IUPAC Name5-bromo-6-fluoro-3,3-dimethyl-1,2-dihydroindole; hydrochloride
SMILESCC1(CNC2=CC(=C(C=C21)Br)F)C.Cl
InChIKeyNNECQJFJDHPJLM-UHFFFAOYSA-N

Structural Features

The compound’s structure includes:

  • Bromine at position 5: Introduces steric bulk and electron-withdrawing effects, potentially influencing electrophilic substitution patterns.

  • Fluorine at position 6: Enhances metabolic stability and lipophilicity, common in pharmacologically active molecules.

  • 3,3-Dimethyl groups: Confer steric protection to the adjacent nitrogen, reducing oxidation susceptibility.

  • Hydrochloride salt: Improves solubility in polar solvents, facilitating handling in experimental settings.

Synthesis and Manufacturing

Fischer Indole Synthesis

The primary synthetic route involves the Fischer indole synthesis, a classical method for constructing indole rings. This acid-catalyzed reaction condenses phenylhydrazines with carbonyl compounds (e.g., ketones). For this compound:

  • A substituted phenylhydrazine precursor is reacted with a dimethyl ketone derivative.

  • Cyclization under acidic conditions (e.g., HCl, H₂SO₄) forms the dihydroindole core.

  • Halogenation steps introduce bromine and fluorine at positions 5 and 6, respectively, using agents like N-bromosuccinimide (NBS) and Selectfluor®.

  • Final treatment with hydrochloric acid yields the hydrochloride salt.

Industrial Production

Large-scale manufacturing employs continuous flow reactors to optimize yield and purity. Post-synthesis purification involves:

  • Crystallization: To isolate the hydrochloride salt from reaction mixtures.

  • Chromatography: For removing trace impurities, ensuring >95% purity (as per research-grade standards) .

Physicochemical Properties

Solubility and Stability

The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) and partially soluble in water due to its ionic hydrochloride form. Stability assessments indicate:

  • Thermal stability: Decomposes above 200°C.

  • Light sensitivity: Requires storage in amber containers under inert atmospheres .

Table 2: Physicochemical Data

PropertyValue
Solubility in DMSO>10 mg/mL
Melting PointNot reported
Storage ConditionsRoom temperature, dry, dark

Spectroscopic Characteristics

  • ¹H NMR: The dihydroindole protons (H-1, H-2) resonate as multiplet signals between δ 3.0–4.0 ppm. Methyl groups (3,3-dimethyl) appear as singlets near δ 1.3 ppm.

  • ¹³C NMR: The quaternary carbons adjacent to halogens (C-5, C-6) show deshielding effects, with signals near δ 120–130 ppm.

Hazard AspectPrecautionary Measures
Skin ContactWash with soap/water; use nitrile gloves.
Eye ExposureRinse immediately with water for 15 minutes.
InhalationUse fume hoods; wear N95 masks.

Regulatory Compliance

Designated as “For research use only”, it is unsuitable for human, veterinary, or household applications. Industrial users must provide certification for purchase, as mandated by suppliers like Enamine Ltd .

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